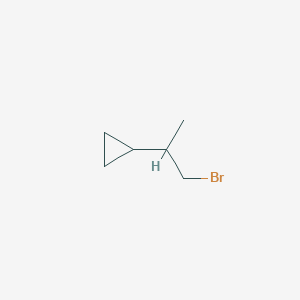

(1-Bromopropan-2-yl)cyclopropane

Description

Contextualization of Cyclopropane (B1198618) Derivatives in Contemporary Organic Chemistry Research

Cyclopropane derivatives are of significant interest in organic chemistry due to the unique structural and electronic features of the three-membered ring. ingentaconnect.comwikipedia.orgfiveable.me This small ring structure is a common motif in many biologically active natural products and pharmaceutical compounds. fiveable.mersc.org

Unique Structural and Electronic Features of the Cyclopropane Ring

The cyclopropane ring is characterized by its triangular structure, which forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgfiveable.me This deviation results in substantial ring strain, making cyclopropanes more reactive than larger cycloalkanes. wikipedia.orgfiveable.me The carbon-carbon bonds in cyclopropane are described as "bent bonds," with increased p-character, which gives the ring some properties resembling a double bond. ingentaconnect.comfiveable.me This unique bonding arrangement influences the molecule's reactivity, allowing it to undergo ring-opening reactions more readily. fiveable.me

Significance of Organobromine Compounds in Chemical Synthesis Research

Organobromine compounds are organic compounds containing a carbon-bromine bond. wikipedia.orgdbpedia.org They are valuable intermediates in chemical synthesis because the bromine atom is a good leaving group in nucleophilic substitution reactions and can be used to form organometallic reagents, such as Grignard reagents. wikipedia.orgacs.org The reactivity of organobromides is intermediate between that of organochlorides and organoiodides, offering a balance of reactivity and cost for many applications. wikipedia.org Naturally occurring organobromine compounds are abundant, with over 1600 known examples, many of which exhibit important biological properties. rsc.orgnih.gov

Research Rationale for Investigating (1-Bromopropan-2-yl)cyclopropane

The specific investigation of this compound is driven by the desire to understand and control the interplay between the cyclopropane ring and the bromoalkyl substituent.

Addressing Challenges in Stereocontrol within Cyclopropane Systems

Achieving stereocontrol in reactions involving cyclopropane rings is a significant challenge in organic synthesis. nih.govnih.govacs.org The development of methods for the stereocontrolled synthesis of substituted cyclopropanes is crucial for accessing specific isomers of biologically active molecules. nih.govacs.org Research in this area often focuses on catalytic asymmetric cyclopropanation reactions to produce optically active cyclopropane derivatives. nih.gov

Exploring Reactivity Profiles of Brominated Cyclopropyl (B3062369) Systems

The presence of a bromine atom on an alkyl chain attached to a cyclopropane ring introduces a reactive site that can be exploited for further chemical transformations. acs.orgacs.org Studies on the reactivity of brominated cyclopropyl systems explore reactions such as nickel-catalyzed cross-coupling reactions, which can lead to the formation of more complex molecules. organic-chemistry.orgrsc.org Understanding the reactivity of these systems is essential for their application as building blocks in organic synthesis. researchgate.net

Overview of Key Research Areas for this compound Investigations

Key research areas for this compound and related compounds include the development of new synthetic methods, the study of reaction mechanisms, and the application of these compounds in the synthesis of target molecules. For instance, research has explored the stereospecific alkylation of cyclopropyl bromides and the cobalt-catalyzed cross-coupling of cyclopropyl Grignard reagents with alkyl halides. acs.orgacs.org Additionally, the ring-opening reactions of cyclopropyl ketones with alkyl bromides have been investigated. organic-chemistry.orgrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| CAS Number | 1544972-88-7 |

Note: Experimental data for this specific compound is limited in publicly available literature. The table presents basic calculated properties.

Structure

3D Structure

Properties

IUPAC Name |

1-bromopropan-2-ylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDAZOPVBXDQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544972-91-9 | |

| Record name | (1-bromopropan-2-yl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromopropan 2 Yl Cyclopropane and Analogues

Direct Synthesis Approaches to Brominated Cyclopropanes

Direct methods involve the introduction of a bromine atom onto a pre-existing alkylcyclopropane skeleton. These approaches primarily include radical and electrophilic bromination pathways.

Radical Bromination of Alkylcyclopropanes

Radical bromination offers a pathway to introduce a bromine atom onto an alkylcyclopropane, such as isopropylcyclopropane, through a free-radical chain reaction. This process is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a bromine source, such as N-bromosuccinimide (NBS). The reaction proceeds by the abstraction of a hydrogen atom from the substrate to form a carbon radical, which then reacts with a bromine source to yield the brominated product.

One of the challenges with the radical bromination of alkylcyclopropanes is the potential for ring-opening reactions. The intermediate cyclopropylcarbinyl radical can undergo rapid rearrangement to a more stable homoallylic radical, which can then be brominated. This can lead to a mixture of products, including both the desired brominated cyclopropane (B1198618) and ring-opened bromoalkenes.

The regioselectivity of radical bromination is governed by the stability of the radical intermediate. Bromination is highly selective and will preferentially occur at the position that forms the most stable radical. masterorganicchemistry.comyoutube.com In the case of an alkylcyclopropane like isopropylcyclopropane, the order of radical stability is tertiary > secondary > primary. Therefore, the hydrogen atom on the tertiary carbon of the isopropyl group is the most likely to be abstracted, leading to the formation of a tertiary radical adjacent to the cyclopropane ring. Abstraction of a hydrogen from the cyclopropane ring itself is less favorable due to the increased strain and instability of cyclopropyl (B3062369) radicals. reddit.com

The stereochemical outcome of radical bromination at a newly formed chiral center is typically the formation of a racemic mixture. chemistrysteps.commissouri.edu The intermediate carbon radical is trigonal planar and sp2-hybridized, meaning the subsequent attack by the bromine atom can occur with equal probability from either face of the radical, leading to both (R)- and (S)-enantiomers. chemistrysteps.com If the starting material is already chiral and the reaction creates a new stereocenter, a mixture of diastereomers will be formed. missouri.edu

| Starting Material | Major Product (Ring-Intact) | Major Product (Ring-Opened) | Predicted Stereochemistry |

|---|---|---|---|

| Isopropylcyclopropane | (1-Bromo-1-methylethyl)cyclopropane | 5-Bromo-2-methyl-2-pentene | Racemic mixture at the brominated carbon |

Electrophilic Bromination and Ring Opening of Cyclopropane Precursors

The cyclopropane ring exhibits some characteristics of a carbon-carbon double bond and can undergo electrophilic addition reactions. stackexchange.com The reaction of an alkylcyclopropane with molecular bromine (Br2) can proceed through an electrophilic pathway, which often leads to the opening of the strained three-membered ring. youtube.com This reaction typically results in the formation of 1,3-dibromoalkanes.

The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich cyclopropane ring. youtube.com This leads to the formation of a bromonium ion intermediate, where the bromine atom is bonded to two of the cyclopropane carbons.

The formation of a cyclic bromonium ion is a key step in the electrophilic addition of bromine to alkenes, and a similar intermediate is proposed for the reaction with cyclopropanes. youtube.combrainly.com The bromine molecule acts as an electrophile, and the cyclopropane ring acts as a nucleophile. The interaction involves the highest occupied molecular orbital (HOMO) of the cyclopropane and the lowest unoccupied molecular orbital (LUMO) of the bromine molecule. This results in the formation of a three-membered ring containing the bromine atom, with a positive charge on the bromine.

The subsequent step in the mechanism is the nucleophilic attack by the bromide ion (Br-) on one of the carbons of the bromonium ion intermediate. This attack occurs in an SN2-like fashion, leading to the opening of the ring. chemtube3d.comnih.gov The regioselectivity of the ring-opening is determined by which of the carbon-bromine bonds in the bromonium ion is broken. In the case of an unsymmetrical alkylcyclopropane, the attack of the bromide ion will preferentially occur at the more substituted carbon atom. This is because the transition state for the ring-opening has some carbocationic character, and the positive charge is better stabilized on the more substituted carbon. chemtube3d.com This results in the formation of a specific constitutional isomer of the 1,3-dibromo product.

| Starting Material | Intermediate | Major Ring-Opened Product | Rationale for Regioselectivity |

|---|---|---|---|

| Isopropylcyclopropane | Unsymmetrical Bromonium Ion | 1,3-Dibromo-2-methylpentane | Nucleophilic attack at the more substituted carbon of the cyclopropane ring. |

Indirect Synthetic Routes via Cyclopropanation Reactions

Indirect routes to (1-Bromopropan-2-yl)cyclopropane involve the formation of the cyclopropane ring on a precursor molecule that already contains the necessary carbon skeleton and bromine atom. This is typically achieved through cyclopropanation reactions of appropriately substituted alkenes.

One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction, which involves the use of a carbenoid, typically iodomethylzinc iodide (ICH2ZnI). wikipedia.orgnrochemistry.comorganic-chemistry.org This reagent reacts with an alkene in a concerted, stereospecific manner to form a cyclopropane ring. wikipedia.org The stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org To synthesize a brominated cyclopropane via this method, one would need to start with a bromo-substituted alkene.

Another method for cyclopropanation involves the use of dihalocarbenes. For example, dibromocarbene (:CBr2) can be generated from bromoform (B151600) (CHBr3) and a strong base. nih.gov The dibromocarbene then adds to an alkene to form a dibromocyclopropane. nih.gov This can be a useful method for creating gem-dibromocyclopropanes.

For the synthesis of this compound, a plausible indirect route would involve the cyclopropanation of an alkene such as 4-bromo-3-methyl-1-butene using the Simmons-Smith reaction. The stereospecific nature of this reaction would translate the stereochemistry of the starting alkene to the final product.

| Reaction Type | Alkene Precursor | Reagents | Expected Product | Key Features |

|---|---|---|---|---|

| Simmons-Smith Reaction | 4-Bromo-3-methyl-1-butene | CH2I2, Zn-Cu | This compound | Stereospecific, concerted mechanism. |

| Dibromocarbene Addition | 3-Methyl-1-butene | CHBr3, KOt-Bu | 1,1-Dibromo-2-isopropylcyclopropane | Forms a gem-dibromocyclopropane. |

Cyclopropanation of Brominated Alkenes and Allylic Systems

A primary strategy for synthesizing brominated cyclopropanes involves the direct cyclopropanation of alkenes or allylic systems that already contain a bromine atom. This approach leverages well-established cyclopropanation reactions, adapting them for substrates bearing a halogen.

Simmons–Smith Reaction and Chiral Variants

The Simmons–Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes. wikipedia.orgnih.gov This reaction is known for its stereospecificity, where the configuration of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.orgnrochemistry.com The reaction proceeds via a concerted mechanism through a "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the same face of the alkene. nrochemistry.com

For the synthesis of brominated cyclopropanes, vinyl halides can be effectively cyclopropanated using Simmons-Smith conditions. wikipedia.org A significant advantage of the Simmons-Smith reaction is its compatibility with a variety of functional groups. wiley-vch.de The presence of proximal oxygen atoms, such as in allylic alcohols, can direct the cyclopropanation to occur syn to the hydroxyl group due to chelation with the zinc reagent. wiley-vch.deharvard.edu

Chiral Variants: Achieving enantioselectivity in the Simmons-Smith reaction often involves the use of chiral substrates or chiral additives. The cyclopropanation of chiral allylic alcohols, for instance, can proceed with high diastereoselectivity. wiley-vch.de Furthermore, modifications to the standard Simmons-Smith reagent, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org Chiral diamines and other ligands can be added to the reaction mixture to induce enantioselectivity in the cyclopropanation of achiral alkenes. wikipedia.org

| Reaction | Reagents | Key Features | Stereochemistry |

| Simmons-Smith | CH₂I₂/Zn-Cu | Stereospecific, tolerant of functional groups | Configuration of alkene is retained |

| Furukawa Modification | CH₂I₂/Et₂Zn | Increased reactivity | Configuration of alkene is retained |

| Chiral Variants | Chiral auxiliaries, chiral ligands | Enantioselective or Diastereoselective | Controlled by the chiral element |

Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Copper)

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes using diazo compounds as carbene precursors. wikipedia.orgresearchgate.netnih.gov These reactions are versatile and can be rendered highly enantioselective through the use of chiral ligands. nih.govresearchgate.net

Rhodium(II) carboxylate complexes are common catalysts for these transformations, reacting with diazo compounds to generate a metal carbene intermediate. wikipedia.orgnih.gov This intermediate then reacts with an alkene in a concerted fashion to yield the cyclopropane. wikipedia.org The reaction is stereospecific with respect to the alkene geometry. wikipedia.org The scope of this reaction is broad, encompassing electron-rich, neutral, and even electron-poor olefins. nih.gov

Copper catalysts, often in combination with chiral Schiff base ligands, are also prominent in intermolecular and intramolecular cyclopropanation reactions. researchgate.net These catalytic systems have found industrial applications due to their efficiency. researchgate.net

For the synthesis of brominated cyclopropanes, this methodology can be applied to brominated alkenes. The development of chiral rhodium and copper catalysts has enabled the synthesis of enantioenriched halo-cyclopropanes with excellent control over stereochemistry. researchgate.net

| Catalyst System | Carbene Precursor | Key Features | Stereocontrol |

| Rhodium(II) carboxylates | Diazo compounds | High efficiency, broad substrate scope | High enantioselectivity with chiral ligands |

| Copper/Chiral Ligands | Diazo compounds | Effective for inter- and intramolecular reactions | High enantioselectivity with chiral ligands |

Introduction of Bromine via Post-Cyclopropanation Functionalization

An alternative to the direct cyclopropanation of brominated alkenes is the introduction of the bromine atom after the cyclopropane ring has been formed. This approach allows for the synthesis of the cyclopropane core from a wider range of readily available, non-halogenated starting materials. The subsequent bromination must then be performed with control of regioselectivity and stereoselectivity.

One potential route involves the conversion of a cyclopropylamine (B47189) to a cyclopropyl bromide. For instance, a method for synthesizing cyclopropyl bromide involves the reaction of amino-cyclopropane with a bromide source under acidic conditions in the presence of a catalyst. google.com Another strategy could involve the radical bromination of a cyclopropane derivative, although this can sometimes lead to ring-opening or a mixture of products.

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the chiral centers. This is achieved through various enantioselective and diastereoselective strategies.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral Auxiliaries: A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For cyclopropanation reactions, chiral auxiliaries can be attached to the alkene substrate. For example, diastereoselective Simmons-Smith cyclopropanation has been achieved using α,β-unsaturated acetals derived from a camphor-based chiral auxiliary, resulting in excellent diastereoselectivity (>99% de). rsc.org Similarly, chiral auxiliaries derived from readily available chiral alcohols like pantolactone can be used for diastereoselective cyclopropanations with diazo esters. wikipedia.org The use of pseudoephedrine as a chiral auxiliary in allylic amines has also been shown to promote highly diastereoselective Simmons-Smith cyclopropanation. nih.gov

Catalytic Asymmetric Approaches: The use of chiral catalysts is a more atom-economical approach to enantioselective synthesis. wikipedia.org Chiral rhodium and copper complexes are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.govresearchgate.net For instance, Rh₂(S-DOSP)₄ is a highly effective catalyst for enantioselective cyclopropanation. wikipedia.org Cobalt(II) complexes with chiral porphyrin-like ligands have also been shown to be effective catalysts for asymmetric cyclopropanation, providing cyclopropane derivatives in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.org Ruthenium-based chiral salen catalysts have also been successfully employed in asymmetric cyclopropanation to produce trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov

Control of Stereochemistry in Bromination Reactions

When the bromine atom is introduced after the formation of the cyclopropane ring, controlling the stereochemistry of the bromination step is crucial. The stereochemical outcome of bromination reactions can be influenced by the substrate and the reaction conditions. For example, the bromination of an alkene typically proceeds through a cyclic bromonium ion intermediate. youtube.com The subsequent attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in anti-addition. youtube.com In the context of a pre-formed cyclopropane ring, the stereochemistry of bromination would depend on the specific functional group being replaced or the mechanism of the bromination reaction (e.g., electrophilic, radical, or nucleophilic substitution).

Green Chemistry Approaches and Sustainable Synthesis Development

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of green and sustainable synthetic methodologies for a wide array of chemical compounds, including cyclopropane derivatives. The principles of green chemistry, which focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, are increasingly being applied to the synthesis of halogenated cyclopropanes like this compound and its analogues. These approaches aim to provide safer, more efficient, and environmentally benign alternatives to traditional synthetic routes.

Key areas of development in the green synthesis of cyclopropanes include the use of alternative energy sources, biocatalysis, and continuous flow processes. These innovative strategies address several of the core tenets of green chemistry, such as prevention of waste, maximizing atom economy, and designing less hazardous chemical syntheses.

Photocatalytic Cyclopropanation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to thermally driven reactions. This method utilizes light as a renewable energy source to initiate chemical transformations under mild conditions. In the context of cyclopropane synthesis, photocatalysis can be employed for the generation of reactive carbene or carbenoid species from suitable precursors, which then undergo cycloaddition with alkenes.

For the synthesis of brominated cyclopropanes, a redox-neutral photocatalytic approach using dibromomethane (B42720) and various alkenes has been developed. This method avoids the use of stoichiometric metallic reagents and often proceeds at ambient temperature, significantly reducing the energy input and waste generation. The versatility of this approach allows for the synthesis of a range of functionalized cyclopropanes.

Table 1: Comparison of Conventional vs. Photocatalytic Cyclopropanation

| Parameter | Conventional Method (e.g., Simmons-Smith) | Photocatalytic Method |

| Reagents | Diiodomethane, Zinc-Copper Couple | Dibromomethane, Photocatalyst |

| Energy Source | Thermal (heating often required) | Visible Light |

| Reaction Conditions | Often requires inert atmosphere | Mild, ambient temperature |

| Byproducts | Stoichiometric metal salts | Minimal, often catalytic amounts of waste |

Electrochemical Synthesis

Biocatalytic Approaches

The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry. Enzymes operate under mild conditions (physiological temperature and pH in aqueous media) and often exhibit exceptional levels of stereoselectivity. Engineered enzymes, such as variants of myoglobin (B1173299) and nitric oxide dioxygenase, have been developed to catalyze the formation of cyclopropane rings with high efficiency and enantioselectivity.

This biocatalytic approach can be particularly advantageous for the synthesis of chiral cyclopropanes, avoiding the need for expensive chiral ligands and transition-metal catalysts. The enzymatic synthesis of a pinacolboronate-substituted cyclopropane, for instance, provides a versatile building block that can be further derivatized to access a diverse range of stereopure cyclopropane compounds. This strategy significantly reduces waste by minimizing the formation of unwanted stereoisomers.

Continuous Flow Chemistry

Continuous flow technology offers significant advantages in terms of safety, scalability, and efficiency for chemical synthesis. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters. This is particularly beneficial for hazardous or highly exothermic reactions. The synthesis of cyclopropanes, which can involve reactive intermediates, can be made safer and more efficient using flow chemistry.

For instance, the Simmons-Smith cyclopropanation can be performed rapidly and safely in a continuous-flow system using a packed-bed reactor with a zinc-copper couple. This approach allows for the in situ generation of the reactive carbenoid, minimizing its accumulation and improving the safety profile of the reaction. Furthermore, flow chemistry can be seamlessly integrated with other green technologies like photocatalysis and electrochemistry to create highly efficient and sustainable synthetic processes.

Table 2: Key Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Approach | Key Green Chemistry Advantages | Potential for this compound Synthesis |

| Photocatalysis | Use of renewable energy, mild reaction conditions, reduced waste. | High potential through the use of bromo-substituted carbene precursors. |

| Electrochemistry | Use of clean reagent (electricity), high atom economy, scalability. | Applicable for the cyclopropanation of appropriate alkene precursors. |

| Biocatalysis | High stereoselectivity, mild conditions, use of renewable catalysts. | Potential for enantioselective synthesis of chiral analogues. |

| Flow Chemistry | Enhanced safety, scalability, process intensification, efficiency. | Improves the safety and efficiency of existing and new synthetic routes. |

The development and adoption of these green chemistry approaches are pivotal for the sustainable production of this compound and its analogues. By focusing on principles such as atom economy, the use of renewable resources, and the design of safer chemical processes, the environmental impact of synthesizing these valuable chemical entities can be significantly minimized.

Mechanistic and Reactivity Studies of 1 Bromopropan 2 Yl Cyclopropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (1-bromopropan-2-yl)cyclopropane are characterized by remarkably high reaction rates and a propensity for rearrangement, pointing away from a simple bimolecular (SN2) mechanism and towards a pathway involving a carbocationic intermediate (SN1). However, the intermediate formed is no ordinary secondary carbocation; it is a highly stabilized, non-classical cation due to the direct involvement of the cyclopropyl (B3062369) ring.

Stereoelectronic Effects on SN1 and SN2 Pathways

The reactivity in the this compound system is dictated by critical stereoelectronic effects, which refers to the influence of the spatial arrangement of orbitals on the reaction pathway. For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (bromide). However, this direct pathway is often outcompeted by a much faster SN1-like process.

In the SN1 pathway, the rate-determining step is the ionization of the C-Br bond to form a carbocation. The stability, and therefore the ease of formation, of this carbocation is dramatically enhanced by the adjacent cyclopropyl group. This stabilization is not a simple inductive effect but a consequence of orbital overlap. The most favorable conformation for this interaction is the "bisected" geometry, where the empty p-orbital of the carbocationic carbon aligns with the plane of the cyclopropane (B1198618) ring. lookchem.com This alignment allows for effective delocalization of the positive charge into the C-C bonds of the cyclopropane ring, which have significant p-character.

This electronic assistance from the cyclopropyl group is so significant that the resulting intermediate is often described as a non-classical "bicyclobutonium" ion. researchgate.netcaltech.edu In this symmetrical species, the positive charge is delocalized over three carbon atoms (the carbinyl carbon and two carbons of the ring), leading to unusually rapid solvolysis rates. researchgate.netcaltech.edu The direct SN2 pathway, lacking such stabilization, is kinetically unfavorable in comparison.

Influence of Cyclopropyl Group on Reactivity

The most profound influence of the cyclopropyl group on the reactivity of this compound is the phenomenon of anchimeric assistance , or neighboring group participation. dalalinstitute.com This is the direct involvement of a neighboring group in the rate-determining step of a reaction. In this case, the cyclopropane ring acts as an internal nucleophile, "pushing" the bromide leaving group out and forming the stabilized bicyclobutonium intermediate. smu.edu

This participation leads to a dramatic acceleration of the reaction rate compared to analogous secondary alkyl halides that lack the cyclopropyl group. For instance, the solvolysis of cyclopropylcarbinyl chloride is reported to be significantly faster than that of cyclobutyl chloride or allylcarbinyl chloride, which themselves are more reactive than simple alkyl halides. caltech.edu This enhanced reactivity is a hallmark of the cyclopropylcarbinyl system. The solvolysis of cyclopropylcarbinyl bromide is 10-120 times faster than that of cyclobutyl bromide, depending on the solvent. nih.gov

Table 1: Relative Solvolysis Rates of Various Alkyl Bromides

| Compound | Relative Rate (approx.) |

|---|---|

| Isopropyl bromide | 1 |

| Cyclobutyl bromide | ~1.5 |

Note: Data is compiled and extrapolated from analogous systems to illustrate the rate enhancement effect. Actual values for this compound may vary.

This rate enhancement is direct evidence for the formation of a stabilized carbocationic intermediate, where the cyclopropyl group plays a crucial role in delocalizing the developing positive charge. dalalinstitute.comrsc.org

Elimination Reactions

Competition between substitution and elimination is a key feature of alkyl halide reactivity. For this compound, elimination reactions (primarily E1 and E2) can lead to the formation of various unsaturated cyclopropane derivatives. These reactions are typically favored by the use of strong, non-nucleophilic bases and higher temperatures. masterorganicchemistry.comchemistrysteps.com

Formation of Unsaturated Cyclopropane Derivatives

Elimination of HBr from this compound can result in a mixture of isomeric alkenes. The regiochemical outcome is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. libretexts.orglibretexts.org

Possible elimination products include:

1-(Prop-1-en-2-yl)cyclopropane (via removal of a proton from the methyl group)

(E/Z)-1-(Prop-1-en-1-yl)cyclopropane (via removal of a proton from the cyclopropyl ring's adjacent carbon, though less likely due to the higher s-character of the C-H bond)

Following Zaitsev's rule, the tetrasubstituted alkene, 1-(prop-1-en-2-yl)cyclopropane, would be expected to be the major product over the disubstituted isomers.

Table 2: Potential Elimination Products and Predicted Regioselectivity

| Starting Material | Base/Heat | Product | Major/Minor (Predicted) |

|---|---|---|---|

| This compound | Strong, non-nucleophilic base (e.g., KOtBu) | 1-(Prop-1-en-2-yl)cyclopropane | Major |

Stereochemical Outcomes of Elimination Processes

The stereochemistry of the elimination reaction is highly dependent on the mechanism. For a bimolecular (E2) elimination, a specific stereochemical relationship between the departing proton and the leaving group is required. The reaction proceeds most efficiently through an anti-periplanar transition state, where the proton, the two carbon atoms, and the leaving group lie in the same plane, with the proton and leaving group on opposite sides of the C-C bond. libretexts.orgopenstax.orgmgscience.ac.in

This requirement has significant implications for the stereoisomers of this compound. For a given diastereomer, only β-hydrogens that can adopt an anti-periplanar orientation with respect to the bromine atom can be removed in an E2 reaction. libretexts.org In cyclic systems, these conformational requirements can override Zaitsev's rule, leading to the formation of the less stable alkene if it is the only one accessible via the required geometry. libretexts.org

In an E1 reaction, which proceeds through a planar carbocation intermediate, this strict stereochemical requirement is relaxed. libretexts.org Following the loss of the bromide, the base can abstract any available β-proton, and the reaction will be primarily governed by the thermodynamic stability of the resulting alkene products (Zaitsev's rule). libretexts.org

Rearrangement Reactions and Ring Transformations

A defining characteristic of the this compound system is its propensity to undergo rearrangement reactions. These transformations are driven by the high strain energy of the cyclopropane ring and the stability of the intermediate carbocations. The solvolysis of compounds containing a cyclopropylcarbinyl moiety is famous for yielding a mixture of products, including not only the expected cyclopropylcarbinyl derivatives but also cyclobutyl and homoallylic (i.e., but-3-enyl) structures. researchgate.netdalalinstitute.com

These rearrangements are a classic example of a Wagner-Meerwein rearrangement , involving the migration of a group to an adjacent carbocation center. wikipedia.orglibretexts.org In the case of the cation formed from this compound, the C-C bonds of the cyclopropane ring itself can migrate. This leads to a ring-expansion, transforming the three-membered ring into a four-membered ring, or a ring-opening, resulting in an acyclic alkene.

The process can be visualized as the interconversion of the cyclopropylmethylcarbinyl cation, the cyclobutyl cation, and the homoallyl cation through the shared, non-classical bicyclobutonium ion intermediate. researchgate.netcaltech.eduresearchgate.net Nucleophilic attack can occur at any of the positively charged centers of this delocalized cation, leading to a mixture of products.

Therefore, the reaction of this compound under SN1 conditions (e.g., solvolysis in a polar protic solvent like ethanol) would be expected to yield:

Substitution Products: (1-Ethoxypropan-2-yl)cyclopropane.

Ring-Expanded Products: 1-Methyl-1-ethoxycyclobutane.

Ring-Opened Products: 4-Cyclopropylpent-1-ene (from elimination) or 1-cyclopropylpentan-2-ol derivatives (from substitution on a rearranged cation).

The exact ratio of these products is highly sensitive to the specific substrate, the nucleophile, the solvent, and the reaction temperature. researchgate.net

Cyclopropyl-Alkyl Rearrangements

Rearrangements involving the cyclopropyl and adjacent alkyl moieties in compounds like this compound can be initiated through cationic, radical, or organometallic intermediates. A common driving force for these rearrangements is the release of the significant ring strain inherent in the three-membered ring.

Under conditions that favor carbocation formation, such as solvolysis or treatment with a Lewis acid, a 1,2-alkyl shift can occur. The initially formed secondary carbocation adjacent to the cyclopropane ring can rearrange to a more stable tertiary carbocation if the substitution pattern allows. More significantly, the cyclopropane ring itself can participate in the rearrangement, leading to ring-expanded products. For instance, the neopentyl system, which is structurally related, is known to undergo Wagner-Meerwein rearrangements where a methyl group migrates to form a more stable carbocation. d-nb.info In the case of this compound, this could involve the migration of a carbon from the cyclopropyl ring, expanding it to a cyclobutane (B1203170) derivative, or a complete ring opening to form an unsaturated acyclic structure. d-nb.infoyoutube.com

Solvolytic Ring-Opening Mechanisms

The solvolysis of cyclopropylmethyl halides, such as this compound, is often accelerated due to the participation of the C-C sigma bonds of the cyclopropane ring in stabilizing the developing positive charge at the reaction center. This participation leads to the formation of a non-classical carbocation, often referred to as a "bishomo" cyclopropyl cation, which is a symmetrically stabilized cyclopropylmethyl cation. uou.ac.in

Studies on the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides in various hydroxylic solvents have shown that these reactions proceed with both solvolysis and rearrangement. researchgate.net The reaction of cyclopropylcarbinyl bromide is significantly faster than that of cyclobutyl bromide, highlighting the electronic participation of the cyclopropane ring. researchgate.net The products of such reactions are typically a mixture of the corresponding alcohol (or ether, depending on the solvent), and ring-opened or rearranged products. For this compound, solvolysis would be expected to yield (1-hydroxypropan-2-yl)cyclopropane along with ring-opened allylic alcohols and cyclobutanol (B46151) derivatives. The enhanced solvolytic reactivity of cyclopropylmethyl substrates is a key feature of their chemistry. google.com

The mechanism often involves the formation of an initial, unrearranged cyclopropylmethyl cation which is in equilibrium with other cationic species. The stability of this cation is enhanced by the sigma bonds of the ring at the 2,3 and 2,4 positions. uou.ac.in

Radical-Mediated Rearrangements

The generation of a radical at the carbon bearing the bromine in this compound can lead to rapid rearrangement. The cyclopropylmethyl radical is known to undergo a very fast ring-opening reaction to form the but-3-enyl radical. libretexts.org This rearrangement is highly exothermic due to the release of approximately 115 kJ/mol of strain energy from the cyclopropane ring. libretexts.org

The ring-opening of cyclopropylmethyl radicals is a well-studied process and is often used as a mechanistic probe. The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. libretexts.org For substituted radicals, such as the one derived from this compound, the ring-opening would proceed to give the more stable radical, which in this case would be a secondary allylic radical. Studies on related systems have shown that the ring-opening occurs via fission of the more substituted βγ-bond. rsc.org

Free radical addition to the cyclopropane ring itself can also occur, for instance, with bromine in the presence of UV light, leading to 1,3-addition products. uou.ac.in Furthermore, free-radical α-bromination of substituted cyclopropanes using N-bromosuccinimide (NBS) can lead to rearranged homoallylic bromides. dss.go.th

Organometallic Reactions and Cross-Coupling

The carbon-bromine bond in this compound provides a handle for the formation of organometallic reagents and for participation in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Formation of Organometallic Reagents from this compound

Organometallic reagents can be prepared from this compound through reaction with a suitable metal. The most common are Grignard reagents and organolithium reagents.

Grignard Reagents: The reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent (RMgX). researcher.lifenih.govlibretexts.orgyoutube.com For this compound, this would involve the insertion of magnesium into the C-Br bond to form (1-cyclopropylpropan-2-yl)magnesium bromide. youtube.com It is crucial that the reaction is carried out under strictly anhydrous conditions as Grignard reagents are strong bases and react readily with water. nih.govlibretexts.org The formation of Grignard reagents from cyclopropyl bromides can be stereoselective, with retention of configuration being achieved using reagents like i-PrMgCl·LiCl in the presence of dioxane. thieme-connect.deresearchgate.net

Organolithium Reagents: Organolithium reagents are typically prepared by the reaction of an alkyl halide with two equivalents of lithium metal. msu.edu This method is applicable to alkyl chlorides, bromides, and iodides. msu.edu Alternatively, lithium-halogen exchange can be used to generate new organolithium species from existing ones. researchgate.net These reagents are highly reactive nucleophiles and strong bases. researchgate.net

Palladium-, Nickel-, and Copper-Catalyzed Cross-Coupling Reactions

This compound and its derived organometallic reagents can participate in a variety of cross-coupling reactions catalyzed by transition metals, most notably palladium, nickel, and copper. These reactions allow for the formation of new bonds between the cyclopropyl-containing fragment and other organic moieties.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions like the Suzuki-Miyaura, Heck, and Negishi couplings. libretexts.org The Suzuki-Miyaura coupling of cyclopropylboronic acid with various bromothiophenes has been shown to be efficient using a Pd(OAc)₂/SPhos catalytic system. researchgate.netsemanticscholar.org The palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides is also a known transformation, often mediated by zinc halides. rsc.orgorganic-chemistry.org Cyclopropanols can also serve as coupling partners in palladium-catalyzed reactions with amides to form γ-diketones. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of alkyl electrophiles, including secondary ones. bohrium.com Nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of alkylcyclopropanes from 1,3-diol derivatives. msu.edu There are also examples of nickel-catalyzed reductive cross-coupling of cyclopropylamine (B47189) derivatives with aryl halides. rsc.orgorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often used for the coupling of organometallic reagents with a variety of substrates. Copper-catalyzed cross-coupling of epoxides with arylboronates provides access to β-phenethyl alcohols. nih.gov Copper-catalyzed cyclopropanol (B106826) ring-opening cross-coupling reactions with various (fluoro)alkyl halides have also been reported to produce β-(fluoro)alkylated ketones. nih.gov These reactions are advantageous as copper is less prone to β-hydride elimination compared to palladium. nih.gov

The following table summarizes representative examples of metal-catalyzed cross-coupling reactions involving cyclopropyl derivatives.

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Bromothiophene, Cyclopropylboronic acid | 2-Cyclopropylthiophene | 85 | researchgate.netsemanticscholar.org |

| Negishi-type | Pd(dppf)Cl₂ | Aryl bromide, Cyclopropylzinc reagent | Arylcyclopropane | Good | mit.edu |

| Reductive Coupling | Ni(cod)₂, Ligand | 1,3-Dimesylate | Alkylcyclopropane | Up to 99 | msu.edu |

| Alkynylation | Cu(I), Ligand | Racemic cyclopropyl halide, Terminal alkyne | Chiral alkynyl cyclopropane | Good to excellent | dicp.ac.cn |

| Ring-opening coupling | CuI, 9,10-phenanthroline | Cyclopropanol, Bromodifluoroalkyl compound | β-Difluoroalkylated ketone | Good | nih.gov |

Stereoconvergent Approaches in Cross-Coupling

A significant challenge in cross-coupling reactions involving racemic secondary alkyl halides like this compound is the control of stereochemistry at the newly formed stereocenter. Stereoconvergent catalysis offers a powerful solution, wherein a racemic starting material is converted into a single enantiomer of the product.

Nickel-catalyzed reactions have been particularly successful in this area. mit.edumanchester.ac.ukorganic-chemistry.org The mechanism often involves the formation of a radical intermediate from the alkyl halide, which leads to the loss of the initial stereochemical information. A chiral nickel catalyst then controls the stereochemistry of the subsequent bond-forming step. manchester.ac.uk

Stereoconvergent Negishi and Suzuki-Miyaura reactions of racemic secondary alkyl halides have been developed using chiral nickel catalysts. rsc.orgmanchester.ac.ukorganic-chemistry.orgnih.govnih.gov For instance, nickel/bis(oxazoline) catalysts have been shown to be effective in the stereoconvergent Negishi arylation of racemic secondary alkyl halides. organic-chemistry.orgnih.gov Similarly, chiral nickel complexes with other ligands have been used for stereoconvergent alkyl-alkyl Suzuki couplings. manchester.ac.uknih.gov While direct examples with this compound are not extensively reported, the principles established with other racemic secondary alkyl halides are applicable. The development of enantioselective cross-electrophile coupling reactions is an emerging field, with both stereoconvergent and stereospecific methods being reported for the synthesis of products with tertiary stereocenters. researchgate.net

The following table presents examples of stereoconvergent cross-coupling reactions of racemic secondary alkyl halides.

| Reaction Type | Catalyst System | Substrates | Product Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Negishi Arylation | Ni/bis(oxazoline) | Racemic secondary alkyl halide, Arylzinc reagent | Chiral arylated alkane | High | researcher.lifeorganic-chemistry.orgnih.gov |

| Suzuki Coupling | Ni complex, Chiral ligand | Racemic secondary alkyl halide, Alkylborane | Chiral alkylated product | Good | rsc.orgmanchester.ac.uknih.govmit.edu |

| Negishi Coupling | Ni/pybox | Racemic propargylic carbonate, Organozinc reagent | Chiral propargylic product | Excellent | nih.gov |

| Negishi Coupling | Ni/isoquinoline-oxazoline | Racemic benzylic bromide, Cycloalkylzinc reagent | Chiral cycloalkylated arene | Excellent | nih.gov |

Photochemical and Electrochemical Transformations of this compound

Photochemical and electrochemical methods offer powerful strategies for the activation and transformation of organic molecules by leveraging the energy of light or electrical current to generate highly reactive intermediates. In the context of strained ring systems like cyclopropanes, these techniques can facilitate unique ring-opening reactions that are often difficult to achieve through conventional thermal methods. For non-activated cyclopropanes, such as this compound, which lack stabilizing aryl or carbonyl groups, these energy-input methods are particularly crucial for overcoming the activation barrier for C-C bond cleavage.

The presence of a carbon-bromine bond in this compound provides a key handle for initiating reactivity under both photochemical and electrochemical conditions. Research on simpler, related structures like bromocyclopropane (B120050) has shown that direct UV photolysis can lead to a concerted cleavage of the C-Br bond and ring-opening of the cyclopropyl ring to generate allyl radicals. aip.orgresearchgate.net This fundamental reactivity underscores the potential for related transformations in more substituted systems. While direct electrochemical studies on this compound are not extensively documented, the electrochemical reduction of alkyl halides is a well-established process that can generate radical intermediates capable of further reaction. beilstein-journals.org

Photoredox Catalysis in Cyclopropane Ring Opening

Visible-light photoredox catalysis has emerged as a particularly mild and versatile tool for generating radical intermediates from stable precursors, including alkyl halides. princeton.edu This approach avoids the high-energy radiation required for direct photolysis and allows for a greater degree of control over the reaction pathways. For this compound, a reductive photoredox cycle is the most plausible pathway for initiating ring-opening, given the absence of an easily oxidizable group like an aryl substituent. nih.govd-nb.info

The generally accepted mechanism for the photoredox-catalyzed ring-opening of an alkyl-substituted bromocyclopropane would proceed via a reductive quenching cycle, as detailed below:

Photoexcitation of the Catalyst: A photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).

Reductive Quenching: The excited photocatalyst is quenched by a sacrificial electron donor (e.g., a tertiary amine), generating a more strongly reducing species (PC⁻) and the radical cation of the donor.

Single-Electron Transfer (SET) to the Substrate: The reduced photocatalyst (PC⁻) transfers a single electron to the this compound. This electron transfer preferentially cleaves the weak carbon-bromine bond, resulting in the formation of a bromide anion and a secondary cyclopropylcarbinyl-type radical. This process is analogous to the well-established photoredox-mediated reduction of activated alkyl halides. princeton.edu

Radical Ring-Opening: The resulting cyclopropylcarbinyl radical is highly strained and undergoes rapid, irreversible ring-opening through β-scission. This step is thermodynamically driven by the release of approximately 28 kcal/mol of ring strain. nih.gov The ring-opening yields a more stable, resonance-delocalized homoallylic radical.

Product Formation: The homoallylic radical can then be trapped by a suitable hydrogen atom donor present in the reaction medium (e.g., the radical cation of the amine donor or a thiol co-catalyst) to afford the final, ring-opened product. This regenerates the ground-state photocatalyst, closing the catalytic cycle.

An alternative, though related, pathway involves the use of a halogen atom transfer (HAT) agent, such as a silyl (B83357) radical, which can be generated photocatalytically. rsc.org In this scenario, the silyl radical abstracts the bromine atom from the substrate to generate the cyclopropylcarbinyl radical, which then proceeds through the same ring-opening and trapping sequence.

The key steps and intermediates in the proposed reductive photoredox-catalyzed ring-opening of this compound are summarized in the table below.

| Step | Description | Intermediate/Product |

| 1 | Photocatalyst (PC) absorbs visible light. | Excited Photocatalyst (PC*) |

| 2 | Excited PC is reduced by an electron donor. | Reduced Photocatalyst (PC⁻) |

| 3 | PC⁻ reduces the C-Br bond of the substrate. | 4-cyclopropylpentan-2-yl radical + Br⁻ |

| 4 | Rapid β-scission of the cyclopropane ring. | Oct-6-en-2-yl radical (Homoallylic radical) |

| 5 | Hydrogen atom transfer to the radical. | Oct-6-ene (Final Product) |

This mechanistic paradigm highlights the potential of photoredox catalysis to unlock the synthetic utility of non-activated halocyclopropanes like this compound, enabling their transformation into valuable linear, unsaturated structures under mild and controlled conditions. nih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the three-dimensional arrangement of atoms in (1-Bromopropan-2-yl)cyclopropane. nptel.ac.in Both one-dimensional and advanced two-dimensional NMR experiments are crucial in this endeavor.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing the connectivity and spatial relationships between atoms. researchgate.netresearchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between the methine proton on the cyclopropane (B1198618) ring and the adjacent methine proton of the propan-2-yl group, as well as between the methine and methyl protons of the propan-2-yl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.netsdsu.edu It allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the signal of the carbon atom bearing the bromine would be correlated with its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. In the case of this compound, HMBC would show correlations between the cyclopropyl (B3062369) protons and the carbons of the propan-2-yl group, and vice-versa. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netresearchgate.net NOESY is critical for determining the relative stereochemistry of the molecule, for example, by showing spatial proximity between specific protons on the cyclopropane ring and the substituents on the propyl chain. nih.gov

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| Cyclopropyl Methine | Propan-2-yl Methine, Cyclopropyl CH₂ | C-cyclopropyl methine | C-propan-2-yl methine, C-propyl methyls | Propan-2-yl Methine, Propan-2-yl Methyls |

| Cyclopropyl Methylene (B1212753) | Cyclopropyl Methine | C-cyclopropyl methylene | C-cyclopropyl methine, C-propan-2-yl methine | Propan-2-yl Methine, Propan-2-yl Methyls |

| Propan-2-yl Methine | Cyclopropyl Methine, Propan-2-yl Methyls | C-propan-2-yl methine | C-cyclopropyl methine, C-propyl methyls | Cyclopropyl Methine, Cyclopropyl Methylene |

| Propan-2-yl Methyls | Propan-2-yl Methine | C-propan-2-yl methyls | C-propan-2-yl methine, C-cyclopropyl methine | Cyclopropyl Methine, Cyclopropyl Methylene |

Anisotropic Effects and Conformational Analysis of Cyclopropyl Systems

The cyclopropane ring exhibits significant magnetic anisotropy, meaning it generates a non-uniform magnetic field that can either shield or deshield nearby protons, influencing their chemical shifts in the ¹H NMR spectrum. acs.orgrsc.orgresearchgate.netyoutube.com This effect is a powerful tool for conformational analysis. The rigid structure of the cyclopropane ring restricts conformational flexibility, making the orientation of the (1-bromopropan-2-yl) substituent a key area of study. smolecule.com

The anisotropic effect of the cyclopropane ring creates distinct shielding and deshielding cones. Protons located above or below the plane of the ring will experience an upfield shift (shielding), while those in the plane of the ring will be shifted downfield (deshielding). By analyzing the chemical shifts of the protons on the propyl chain, particularly in combination with NOESY data, the preferred conformation of the molecule can be determined. Computational modeling, often used in conjunction with experimental NMR data, can further refine the understanding of the conformational preferences and the influence of anisotropic effects. auremn.org.bracs.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Probing and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of this compound and its fragments. nih.govrsc.org This high level of accuracy allows for the confident identification of the molecular formula and provides insights into reaction mechanisms. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). docbrown.info

Fragmentation Pathways of Brominated Cyclopropanes

The mass spectrum of this compound will exhibit a series of fragment ions that provide structural information. The fragmentation patterns are influenced by the presence of both the bromine atom and the cyclopropane ring.

Common fragmentation pathways for brominated hydrocarbons include:

Loss of a bromine radical: This would result in a prominent peak corresponding to the [C₆H₁₁]⁺ cation. docbrown.info

Cleavage of the C-C bond between the cyclopropane ring and the propyl group: This can lead to the formation of a cyclopropyl cation or a brominated propyl cation.

Ring-opening of the cyclopropane: The strained cyclopropane ring can undergo cleavage to form more stable acyclic carbocations. docbrown.info

A table summarizing the expected major fragments in the mass spectrum of this compound is provided below:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Description |

| 162/164 | [C₆H₁₁Br]⁺ | Molecular ion peak (M⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of Br radical |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

| 121/123 | [C₃H₆Br]⁺ | Brominated propyl cation |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the bonds within a molecule. nih.gov These techniques are useful for identifying functional groups and characterizing the bonding in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different types of bonds present. Key absorptions would include C-H stretching vibrations for the cyclopropyl and alkyl protons, and the C-Br stretching vibration. docbrown.info

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds that may be weak or absent in the IR spectrum. The symmetric vibrations of the cyclopropane ring are often more prominent in the Raman spectrum.

A table of expected vibrational frequencies for this compound is shown below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H stretch (cyclopropyl) | ~3100-3000 | IR, Raman |

| C-H stretch (alkyl) | ~3000-2850 | IR, Raman |

| C-C stretch (ring) | ~1020 | Raman |

| C-Br stretch | ~650-550 | IR |

X-ray Crystallography for Absolute Stereochemistry Determination

For a definitive determination of the three-dimensional structure, including the absolute stereochemistry of chiral centers, X-ray crystallography is the gold standard. researchgate.netrsc.orgcaltech.edu This technique requires the compound to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal can be used to generate a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined. This provides unambiguous information about bond lengths, bond angles, and the absolute configuration (R/S) of any stereocenters present in this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (1-Bromopropan-2-yl)cyclopropane. These computational methods allow for a detailed examination of molecular orbitals, charge distribution, and bonding characteristics that define the molecule's reactivity.

Analysis of Strain Energy and Bonding in the Cyclopropane (B1198618) Ring

The cyclopropane ring is the defining feature of this molecule, imparting significant and unique chemical properties. Its structure is inherently strained due to the severe deviation of its internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°.

Computational analyses, analogous to studies on similar halogenated cyclopropanes, reveal that the carbon-carbon bond angles within the cyclopropane ring are constrained to approximately 60°. smolecule.com This geometric constraint leads to two primary sources of instability: angle strain from the compressed bond angles and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. smolecule.comlibretexts.org The total ring strain for a typical cyclopropane ring is estimated to be around 28 kcal/mol. smolecule.com This high degree of strain makes the ring susceptible to opening reactions, a characteristic feature of its chemistry. smolecule.com

The bonding in the cyclopropane ring is often described using the Walsh model, which involves sp² hybridized carbons and "bent" or "banana" bonds. This model helps to explain the olefinic character and high reactivity of the ring. smolecule.com Computational models show average C-C bond lengths of about 1.506 Å. smolecule.com

Table 1: Comparative Strain Energies and Bond Angles in Cycloalkanes

| Cycloalkane | Bond Angle (°) | Total Strain Energy (kcal/mol) |

| Cyclopropane | 60 | ~28 |

| Cyclobutane (B1203170) | 90 | ~26 |

| Cyclopentane | 108 | ~6 |

| Cyclohexane | 109.5 | ~0 |

This table presents typical values for unsubstituted cycloalkanes to illustrate the high strain of the cyclopropane ring. smolecule.comlibretexts.org

Influence of Bromine Substituent on Electronic Properties

Quantum chemical calculations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The bromine substituent is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted propylcyclopropane. A lower LUMO energy indicates that the molecule is more susceptible to nucleophilic attack. The polarization caused by the bromine atom enhances the electrophilicity at the carbon to which it is attached, making it a primary site for nucleophilic substitution reactions. smolecule.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry serves as a powerful predictive tool for exploring the potential reaction pathways of this compound. By modeling the energies of reactants, products, intermediates, and transition states, researchers can gain a deep understanding of reaction mechanisms, including their feasibility, regioselectivity, and stereoselectivity.

Prediction of Regio- and Stereoselectivity

For a molecule with multiple reactive sites like this compound, predicting where and how a reaction will occur is critical. Computational models can predict the regioselectivity of reactions such as elimination or nucleophilic substitution by comparing the activation energies of different possible pathways. For instance, in an elimination reaction (e.g., dehydrobromination), calculations can determine whether the proton will be abstracted from the methyl group or the cyclopropyl-bearing carbon by locating the transition state with the lowest energy.

Similarly, stereoselectivity, which is crucial in the synthesis of chiral molecules, can be predicted. rsc.org For reactions involving the formation of new stereocenters or the transformation of existing ones, computational methods can calculate the energies of diastereomeric transition states. The pathway with the lower energy barrier will be favored, thus predicting the major stereoisomer formed. rsc.org For example, in substitution reactions at the chiral center bearing the bromine, computational analysis can predict whether the reaction will proceed with inversion or retention of configuration.

Understanding Rearrangement Mechanisms

Cyclopropane derivatives are well-known to undergo a variety of rearrangement reactions, often driven by the relief of ring strain. wikipedia.org A classic example is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane rearranges to a cyclopentene. wikipedia.org While this compound itself is not a vinylcyclopropane, it can be a precursor to intermediates that undergo such rearrangements.

Computational modeling is essential for elucidating the complex mechanisms of these rearrangements, which can proceed through concerted pericyclic pathways or stepwise diradical intermediates. wikipedia.orgnih.gov By mapping the potential energy surface, these calculations can identify the most likely mechanistic pathway by comparing the activation energies of the competing routes. nih.gov These theoretical studies provide insights into the intricate electronic and structural changes that occur during the transformation, which are often difficult to probe experimentally. escholarship.org

Conformational Analysis using Molecular Dynamics and DFT

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and chemical reactivity. While the cyclopropane ring itself is rigid, rotation around the single bond connecting the cyclopropyl (B3062369) group to the bromopropyl side chain allows for different spatial arrangements, or conformers.

Conformational analysis of this molecule is performed using a combination of Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations. MD simulations can explore the conformational space by simulating the movement of atoms over time, while DFT provides accurate energies for the various conformers identified. smolecule.com

The primary focus is on the rotational isomers (rotamers) around the C-C bond between the cyclopropyl ring and the chiral carbon of the propan-2-yl group. The relative stability of these conformers is governed by a balance of steric interactions and electronic effects like hyperconjugation. Steric hindrance between the bulky cyclopropane ring and the bromine atom or methyl group will destabilize certain eclipsed conformations. Theoretical analyses, drawing parallels with studies on similar structures like 1-bromo-2-propanol, suggest that conformers where the bulky groups are in a gauche or anti orientation are likely to be more stable. smolecule.com

Table 2: Key Parameters in Computational Analysis

| Computational Method | Application | Key Outputs |

| Density Functional Theory (DFT) | Electronic structure, Conformational energies, Reaction pathways | HOMO/LUMO energies, Bond lengths/angles, Relative conformer stabilities, Transition state energies |

| Molecular Dynamics (MD) | Conformational searching | Exploration of potential energy surface, Identification of stable conformers |

| Quantum Chemical Calculations | General properties | Strain energy, Charge distribution, Dipole moment |

Derivatization and Functionalization Strategies of 1 Bromopropan 2 Yl Cyclopropane

Introduction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For (1-bromopropan-2-yl)cyclopropane, this is primarily achieved through cross-coupling reactions where the compound acts as an electrophile, or by first converting it to an unsaturated derivative and then performing a cyclopropanation reaction.

This compound can serve as an electrophilic partner in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds. The unique structural and electronic properties of the cyclopropyl (B3062369) group can influence the reactivity of the adjacent C-Br bond. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org While direct examples with this compound are not extensively documented, the Negishi reaction is known to be effective for coupling secondary alkyl bromides. nih.gov The general applicability for forming C(sp²)–C(sp³) bonds makes it a plausible method for derivatizing this compound. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile and a palladium or nickel catalyst. organic-chemistry.org It is a cost-effective method for creating C-C bonds. organic-chemistry.org The reaction of this compound with a suitable Grignard reagent in the presence of a nickel catalyst, for instance, could lead to the formation of a new C-C bond.

Suzuki Coupling: The Suzuki coupling employs an organoboron compound as the coupling partner. Although typically used for coupling aryl or vinyl halides, advancements have enabled the use of alkyl halides. For instance, a Suzuki reaction of an unactivated alkyl bromide with cyclopropyl-(9-BBN) has been reported. nih.gov This suggests the potential for using this compound in similar transformations.

Sonogashira Coupling: The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgbeilstein-journals.orgnih.gov While less common for alkyl halides, modifications to the standard protocol, such as using copper-free conditions, have expanded its scope. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orguwindsor.ca It is known for its tolerance of a wide variety of functional groups. uwindsor.ca The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stereoretentive cross-coupling of secondary alkyl azastannatranes with aryl halides has been demonstrated, indicating the potential for stereocontrolled synthesis. nih.gov

Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, the Buchwald-Hartwig amination is a key cross-coupling methodology. It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. organic-chemistry.orglibretexts.orgrug.nl This reaction has seen significant development, allowing for a broad substrate scope under relatively mild conditions. beilstein-journals.org

Table 1: Overview of Potential Cross-Coupling Reactions with this compound

| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Resulting Bond |

| Negishi | Organozinc (R-ZnX) | Pd or Ni complex | C(sp³)–C |

| Kumada | Grignard (R-MgX) | Pd or Ni complex | C(sp³)–C |

| Suzuki | Organoboron (R-B(OR)₂) | Pd complex | C(sp³)–C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex, often with Cu co-catalyst | C(sp³)–C(sp) |

| Stille | Organostannane (R-SnR'₃) | Pd complex | C(sp³)–C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd complex | C(sp³)–N |

An alternative strategy to introduce new carbon-carbon bonds involves first transforming this compound into an unsaturated derivative, for example, by introducing a vinyl group. This derivative can then undergo a cyclopropanation reaction to form a bicyclopropyl (B13801878) system.

The Simmons-Smith reaction is a classic method for cyclopropanation that uses a zinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.commdpi.com Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can improve reactivity and substrate scope. wikipedia.orgtcichemicals.com This method is compatible with a wide range of functional groups. tcichemicals.com

Other methods for cyclopropanation include the use of diazomethane (B1218177) in the presence of a palladium catalyst, or the reaction of haloforms with a strong base to generate dihalocarbenes. masterorganicchemistry.comresearchgate.net

Transformation of the Bromine Moiety

The bromine atom in this compound is a versatile handle for further functionalization. It can be removed through reductive dehalogenation or converted to other halogenated analogs, opening up different avenues for subsequent reactions.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved through various methods, including radical-based reductions and metal-mediated reductions.

Tributyltin hydride (Bu₃SnH) is a common reagent for the radical dehalogenation of alkyl halides. thieme-connect.delibretexts.org The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and proceeds through a radical chain mechanism. libretexts.orgorganic-chemistry.org While effective, the toxicity of organotin byproducts is a significant drawback. organic-chemistry.org

Alternative, less toxic reducing agents include silanes, such as tris(trimethylsilyl)silane. organic-chemistry.org Another approach involves the use of alkali metals like lithium or sodium, which can effect reductive dehalogenation with retention of configuration in some cases, suggesting a surface-bound intermediate. acs.org

The bromine atom can be exchanged for another halogen, most commonly iodine or fluorine, through a Finkelstein reaction. wikipedia.orgiitk.ac.inbyjus.com This is a nucleophilic substitution reaction, typically an Sₙ2 process, where an alkyl halide is treated with a metal halide salt. wikipedia.orgorganic-chemistry.org

To convert this compound to its iodo-analogue, it would be treated with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone. wikipedia.org For the synthesis of the corresponding fluoro-analogue, a source of fluoride (B91410) ions such as potassium fluoride would be used, often in a polar aprotic solvent and sometimes with the aid of a crown ether to enhance the nucleophilicity of the fluoride ion. wikipedia.orgorganic-chemistry.org

Table 2: Halogen Exchange via Finkelstein Reaction

| Starting Material | Reagent | Solvent | Product |

| This compound | NaI | Acetone | (1-Iodopropan-2-yl)cyclopropane |

| This compound | KF | DMF, Crown Ether | (1-Fluoropropan-2-yl)cyclopropane |

Ring Modification and Expansion Reactions

The cyclopropane ring in this compound, while generally stable, can undergo ring-opening or expansion reactions under specific conditions, often involving the formation of a reactive intermediate such as a cyclopropylcarbinyl cation or radical. These rearrangements can lead to the formation of larger ring systems or acyclic structures.

While specific examples for this compound are not extensively detailed, related systems demonstrate the principles of such transformations. For instance, catalytic hydrogenation of certain cyclopropyl-substituted pyridines can lead to hydrogenolysis of the cyclopropane ring. dss.go.th Additionally, cross-electrophile coupling reactions have been developed for the synthesis of cyclopropanes, and under certain conditions, these intermediates can lead to ring-opened products. escholarship.orguci.edunih.govacs.org The strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions that relieve this strain. masterorganicchemistry.com

Applications of 1 Bromopropan 2 Yl Cyclopropane As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules (Non-Natural Products)

The strategic importance of (1-bromopropan-2-yl)cyclopropane lies in its utility as a versatile building block for constructing intricate non-natural organic molecules. The presence of the cyclopropane (B1198618) ring, a motif of significant interest in medicinal chemistry and material science, combined with the reactive bromo-functionalized propyl chain, allows for a variety of synthetic transformations. marquette.edu